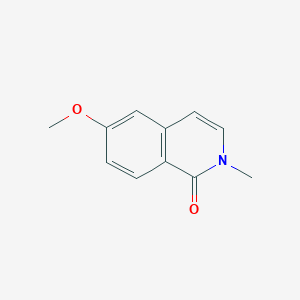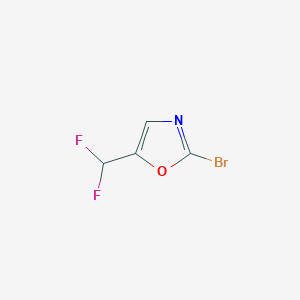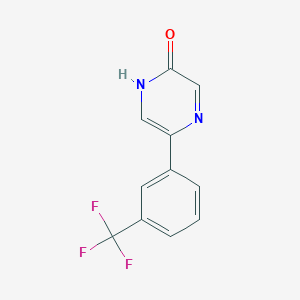
Copper(II) trifluoromethanesulfonimide xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) trifluoromethanesulfonimide xhydrate is a chemical compound with the empirical formula C4CuF12N2O8S4 · xH2O. It is a copper-based catalyst widely used in various chemical reactions due to its unique properties. The compound is known for its high stability and reactivity, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(II) trifluoromethanesulfonimide xhydrate can be synthesized through the reaction of copper(II) oxide with trifluoromethanesulfonimide in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes rigorous purification steps to remove any impurities and ensure the consistency of the final product. The compound is then crystallized and dried under specific conditions to obtain the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II) trifluoromethanesulfonimide xhydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound is involved in substitution reactions where it replaces other groups in a molecule.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired outcome .
Major Products
The major products formed from reactions involving this compound vary based on the specific reaction conditions and reagents used. it often leads to the formation of complex organic compounds and intermediates that are valuable in further chemical synthesis .
Applications De Recherche Scientifique
Copper(II) trifluoromethanesulfonimide xhydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which Copper(II) trifluoromethanesulfonimide xhydrate exerts its effects involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The compound’s molecular targets include organic molecules with functional groups that can interact with the copper center, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) trifluoromethanesulfonate: Another copper-based catalyst with similar applications but different reactivity and stability profiles.
Iron(II) trifluoromethanesulfonate: Used in similar catalytic reactions but with different efficiency and selectivity.
Zinc trifluoromethanesulfonate: A zinc-based catalyst with comparable uses but distinct chemical properties.
Uniqueness
Copper(II) trifluoromethanesulfonimide xhydrate is unique due to its high stability and reactivity, making it a versatile catalyst in various chemical reactions. Its ability to facilitate complex transformations with high efficiency sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1334406-76-6 |
|---|---|
Formule moléculaire |
C4H2CuF12N2O9S4 |
Poids moléculaire |
641.9 g/mol |
Nom IUPAC |
copper;bis(trifluoromethylsulfonyl)azanide;hydrate |
InChI |
InChI=1S/2C2F6NO4S2.Cu.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2; |
Clé InChI |
SOSOQNLWNNNBFY-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















